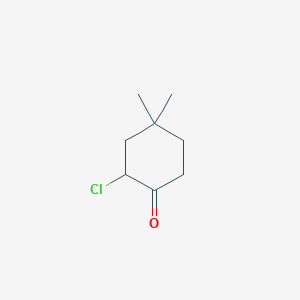

2-Chloro-4,4-dimethylcyclohexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62172-98-9 |

|---|---|

Molecular Formula |

C8H13ClO |

Molecular Weight |

160.64 g/mol |

IUPAC Name |

2-chloro-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H13ClO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

PZJWBWQIELAAIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)Cl)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4,4 Dimethylcyclohexan 1 One

Regioselective Chlorination Strategies for Cyclohexanone (B45756) Derivatives

Achieving regioselectivity in the chlorination of unsymmetrical ketones like 4,4-dimethylcyclohexanone (B1295358) is a significant synthetic challenge. The primary goal is to direct the chlorination exclusively to the α-carbon (C-2) adjacent to the carbonyl group, avoiding reaction at the C-6 position. The gem-dimethyl group at C-4 does not offer electronic bias to either α-position, but it does influence the steric environment of the ring.

The reaction of ketone enolates with an electrophilic halogen source is a cornerstone of α-halogenation. The regioselectivity of the chlorination can be controlled by the method of enolate generation, which can be either thermodynamically or kinetically controlled. youtube.com For a ketone like 4,4-dimethylcyclohexanone, the two α-positions (C-2 and C-6) are electronically similar. However, the formation of a kinetic enolate, which is the less substituted and more rapidly formed enolate, can be favored by using a strong, sterically hindered, non-nucleophilic base at low temperatures. libretexts.org

Lithium diisopropylamide (LDA) is a widely used base for this purpose. libretexts.org Treatment of a ketone with LDA leads to the rapid and quantitative formation of the lithium enolate. pitt.edu Subsequent reaction with an electrophilic chlorine source can then yield the α-chloroketone. The use of non-equilibrating conditions is crucial to prevent the isomerization of the kinetic enolate to the more stable thermodynamic enolate, which could lead to a mixture of products. pitt.edu

A notable method for the α-chlorination of ketones involves the use of p-toluenesulfonyl chloride (TsCl) as the chlorine source for a pre-formed lithium enolate. pitt.edu This approach has been shown to be effective for a variety of cyclic ketones. For instance, the treatment of 4-tert-butylcyclohexanone (B146137) with LDA followed by TsCl affords the monochlorinated product in good yield, demonstrating the viability of this method for substituted cyclohexanones. pitt.edu

Table 1: Enolate-Mediated α-Chlorination of Cyclohexanone Derivatives

| Ketone Substrate | Base | Chlorine Source | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone | LDA | p-Toluenesulfonyl chloride | 49 | pitt.edu |

| 4-tert-Butylcyclohexanone | LDA | p-Toluenesulfonyl chloride | 77 | pitt.edu |

Data sourced from Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. pitt.edu

Free-radical chlorination offers an alternative pathway for the synthesis of α-chloroketones. This method typically involves the reaction of the ketone with a chlorine source under conditions that generate chlorine radicals, such as UV irradiation. nih.gov The mechanism proceeds via a chain reaction involving the abstraction of an α-hydrogen by a chlorine radical to form an enol-like radical intermediate, which then reacts with a chlorine source (e.g., Cl₂) to yield the product and propagate the chain. masterorganicchemistry.com

However, selectivity can be a significant issue in radical chlorinations. acsgcipr.org The high reactivity of chlorine radicals often leads to a lack of selectivity between primary, secondary, and tertiary C-H bonds, and can also result in over-chlorination. masterorganicchemistry.comacsgcipr.org For 4,4-dimethylcyclohexanone, the two α-methylene groups (C-2 and C-6) are equivalent, simplifying the regioselectivity issue between them. The primary challenge becomes preventing chlorination at other positions on the ring and avoiding the formation of dichlorinated products.

Recent advancements have explored ketone-catalyzed photochemical C(sp³)–H chlorination. nih.gov In this approach, a simple ketone like acetophenone (B1666503) or benzophenone (B1666685) is used as a photocatalyst to activate N-chlorosuccinimide (NCS) under irradiation from a household compact fluorescent lamp. This method provides better control compared to traditional radical chain propagation mechanisms. nih.gov While this specific method has been demonstrated more for benzylic C-H functionalization, the underlying principles could be adapted for the selective chlorination of ketones. nih.gov

A variety of electrophilic chlorinating agents are available for the α-chlorination of ketones. acsgcipr.org The choice of reagent can significantly impact the reaction's efficiency, selectivity, and conditions.

Common electrophilic chlorination reagents include:

Molecular Chlorine (Cl₂): Often used under acidic or basic conditions, chlorine gas is a highly reactive and atom-efficient reagent. acsgcipr.orgorgsyn.org Acid catalysis promotes enol formation, which then attacks Cl₂, while base catalysis generates enolates that are rapidly halogenated. libretexts.org However, its high reactivity can lead to polychlorination and other side reactions. acsgcipr.org

Sulfuryl Chloride (SO₂Cl₂): This reagent is a convenient liquid source of chlorine and is often used for the chlorination of ketones under neutral or acid-catalyzed conditions. It is considered an effective method for preparing α-chloroketones. pitt.edu

N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that serves as a source of electrophilic chlorine. pitt.edunih.gov It is often used in conjunction with an acid catalyst. Reactions with NCS are typically milder than those with Cl₂ or SO₂Cl₂.

Trichloroisocyanuric Acid (TCCA): This reagent is another stable, solid source of electrophilic chlorine that can be used for the α-chlorination of ketones, often under acidic conditions. pitt.edu

The efficacy of these reagents in the synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one depends on achieving high regioselectivity for the C-2 position. This is typically accomplished by performing the reaction under kinetic control, either through acid-catalyzed enolization or base-mediated enolate formation, where the less-substituted α-position reacts preferentially. pitt.edulibretexts.org

Table 2: Comparison of Common Electrophilic Chlorinating Agents for Ketones

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Molecular Chlorine | Cl₂ | Acid or Base Catalysis | High atom economy, inexpensive | Gas, highly reactive, can lead to over-chlorination acsgcipr.orgacsgcipr.org |

| Sulfuryl Chloride | SO₂Cl₂ | Neutral, Acid Catalysis | Liquid, convenient | Corrosive, releases SO₂ and HCl gas pitt.edu |

| N-Chlorosuccinimide | NCS | Acid Catalysis | Solid, easy to handle, milder reactions | Lower atom economy pitt.edunih.gov |

Stereocontrolled Approaches to Chiral Precursors of 2-Chloro-4,4-dimethylcyclohexan-1-one

The synthesis of an enantiomerically pure form of 2-Chloro-4,4-dimethylcyclohexan-1-one requires the synthesis of a chiral precursor, as the chlorination step itself typically creates a racemic mixture unless a chiral chlorinating agent or catalyst is used. Stereocontrolled methods focus on establishing the desired stereochemistry in the 4,4-dimethylcyclohexanone scaffold before the chlorination step.

One of the most powerful strategies for creating chiral centers is asymmetric alkylation. researchgate.net This can be achieved by temporarily incorporating a chiral auxiliary into the substrate. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that directs the stereochemical course of a reaction. wikipedia.orgthieme-connect.com After the desired stereocenter has been created, the auxiliary can be removed and often recovered. wikipedia.org

In the context of cyclohexanone derivatives, a chiral auxiliary can be used to form a chiral enamine or imine. Subsequent alkylation of this intermediate occurs from a sterically preferred face, leading to the formation of one enantiomer in excess. acs.org For example, enamines derived from cyclohexanone and chiral secondary amines, such as those based on proline or valine, have been used in enantioselective alkylation reactions. thieme-connect.comacs.org The alkylation of these chiral enamines, followed by hydrolysis, yields an α-substituted cyclohexanone with high enantiomeric purity. acs.org This approach could be used to synthesize a chiral precursor to 2-Chloro-4,4-dimethylcyclohexan-1-one.

Another strategy involves the use of chiral oxazolidinones or camphorsultam as auxiliaries. wikipedia.org These are typically attached to a carboxylic acid derivative, but methodologies have been developed to apply similar principles to ketone alkylation. The auxiliary creates a chiral environment that biases the approach of the electrophile to the enolate. researchgate.net

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign approach to synthesizing chiral molecules. researchgate.net Enzymatic transformations are renowned for their high chemo-, regio-, and enantioselectivity. dntb.gov.ua

For the synthesis of chiral precursors to 2-Chloro-4,4-dimethylcyclohexan-1-one, enzymatic kinetic resolution or asymmetric reduction of a prochiral substrate could be employed. For example, a prochiral cyclohexenone derivative could be asymmetrically reduced using a carbonyl reductase (often from yeast or other microorganisms) to produce a chiral cyclohexanone or cyclohexanol. nih.govmdpi.com These enzymes, often requiring a cofactor like NADPH or NADH, can deliver a hydride to one face of the carbonyl group with very high selectivity. nih.govnih.gov

A two-step enzymatic process has been described for the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. This process utilizes an old yellow enzyme from Saccharomyces cerevisiae for a stereoselective hydrogenation, followed by a selective reduction of a carbonyl group by a levodione (B1250081) reductase. nih.gov Such multi-enzyme cascade reactions demonstrate the potential for creating complex chiral cyclohexanone derivatives from simple starting materials. nih.gov These chiral intermediates can then be carried forward to the target molecule. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2-Chloro-4,4-dimethylcyclohexan-1-one | C₈H₁₃ClO |

| 4,4-Dimethylcyclohexanone | C₈H₁₄O |

| Cyclohexanone | C₆H₁₀O |

| 4-tert-Butylcyclohexanone | C₁₀H₁₈O |

| Cyclododecanone | C₁₂H₂₂O |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ |

| Sulfuryl Chloride | SO₂Cl₂ |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ |

| Acetophenone | C₈H₈O |

| Benzophenone | C₁₃H₁₀O |

| (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | C₉H₁₆O₂ |

| NADPH | C₂₁H₂₉N₇O₁₇P₃ |

| NADH | C₂₁H₂₉N₇O₁₄P₂ |

Green Chemistry Principles Applied to the Synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one

The application of green chemistry principles to the synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one marks a pivotal evolution from conventional chlorination methods. sigmaaldrich.com Traditional approaches for the α-chlorination of ketones frequently rely on stoichiometric amounts of aggressive chlorinating agents like chlorine gas or sulfuryl chloride, which can lead to the formation of polychlorinated byproducts and significant acidic waste. arkat-usa.org The twelve principles of green chemistry provide a framework for developing more benign alternatives, emphasizing waste prevention, atom economy, and the use of catalysis over stoichiometric reagents. acs.orgmsu.edu By focusing on these core tenets, researchers are developing innovative synthetic strategies that are not only safer and more sustainable but also more efficient.

A primary target in greening the synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one is the elimination of volatile organic solvents (VOCs). Solvents account for a large portion of the mass and energy intensity of a chemical process and contribute significantly to its environmental impact. nih.gov Solvent-free, or solid-state, reaction conditions offer a powerful alternative by allowing reagents to react directly, often through simple mixing or grinding. researchgate.netcmu.edu

For the α-chlorination of the precursor, 4,4-dimethylcyclohexan-1-one, N-chlorosuccinimide (NCS) has been identified as a suitable chlorinating agent for solvent-free conditions. researchgate.net Research on other ketones has demonstrated that such reactions can be effectively carried out by grinding the solid ketone with NCS, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid to facilitate the reaction. researchgate.net This methodology completely avoids the use of chlorinated or other hazardous solvents, drastically simplifying reaction work-up and minimizing the generation of liquid waste. The only byproduct from the chlorinating agent is succinimide, which is a less hazardous and easily separable solid.

| Parameter | Conventional Method (in Solvent) | Solvent-Free Method |

|---|---|---|

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | N-chlorosuccinimide (NCS) |

| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | None |

| Reaction Conditions | Stirring at room temperature or gentle heating | Grinding of solid reactants at room temperature |

| Byproducts | HCl, SO₂ | Succinimide |

| Work-up Procedure | Aqueous wash, extraction, solvent evaporation | Direct filtration, simple wash |

| Environmental Impact | High (use of VOCs, corrosive byproducts) | Low (no solvent, benign byproduct) |

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones, as catalysts enhance selectivity, reduce reaction temperatures, and minimize waste. acs.org Designing efficient catalysts for the chlorination of 4,4-dimethylcyclohexan-1-one is crucial for developing sustainable production routes. Modern catalyst design focuses on using earth-abundant, low-toxicity metals or even metal-free organocatalysts.

One promising approach involves the use of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) with a milder chlorinating agent like acetyl chloride. arkat-usa.org This system has proven effective for the α-chlorination of various cyclic and acyclic ketones, offering high chemo- and regioselectivity. The catalytic cycle allows for the use of a less hazardous chlorinating agent and avoids the formation of unwanted polychlorinated side products that are common with more aggressive, non-catalytic methods. arkat-usa.org

Further advancements lie in the field of organocatalysis, where small organic molecules are used to catalyze reactions. For instance, chiral thiourea-based catalysts have been developed for the enantioselective α-chlorination of ketones. nih.govscribd.com While asymmetric synthesis may not be a requirement for all applications of 2-Chloro-4,4-dimethylcyclohexan-1-one, these studies highlight the potential of organocatalysts to perform highly selective transformations under mild conditions, completely avoiding the use of metals. The design of such catalysts focuses on creating specific interactions, such as hydrogen bonding, to activate the substrate and facilitate the chlorination step with high efficiency.

| Catalytic System | Chlorinating Agent | Key Advantages | Potential for 2-Chloro-4,4-dimethylcyclohexan-1-one |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetyl chloride | High selectivity, mild conditions, avoids strong acids. arkat-usa.org | High potential for a clean and selective reaction. |

| Chiral Thiourea Organocatalyst | N-chlorosuccinimide (NCS) | Metal-free, mild conditions, potential for enantioselectivity. nih.gov | Excellent green alternative, useful if a specific stereoisomer is desired. |

| No Catalyst (Stoichiometric) | Sulfuryl chloride (SO₂Cl₂) | Simple procedure. | Generates significant waste (HCl, SO₂), risk of over-chlorination. arkat-usa.org |

Mechanistic Investigations of Reactions Involving 2 Chloro 4,4 Dimethylcyclohexan 1 One

Nucleophilic Substitution Reactions of the Chlorine Atom in 2-Chloro-4,4-dimethylcyclohexan-1-one

Nucleophilic substitution at the C2 position of 2-chloro-4,4-dimethylcyclohexan-1-one involves the displacement of the chloride ion by a nucleophile. The mechanism of this substitution is heavily influenced by the structural and electronic properties of the cyclohexanone (B45756) ring.

Analysis of SN1 vs. SN2 Pathways and Steric Hindrance Effects

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is a central theme in organic chemistry. libretexts.org For 2-chloro-4,4-dimethylcyclohexan-1-one, the electrophilic carbon bearing the chlorine is secondary, a position that can theoretically undergo either SN1 or SN2 reactions.

SN2 Pathway: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. libretexts.org The rate of an SN2 reaction is highly sensitive to steric hindrance. libretexts.orgchemistrysteps.com In this molecule, the approach of a nucleophile to the backside of the C-Cl bond is significantly hindered. There is steric bulk from the gem-dimethyl group at the C4 position, which restricts conformational flexibility, and from the adjacent carbonyl group. This crowding impedes the optimal trajectory for nucleophilic attack, making the SN2 pathway less favorable compared to less substituted haloalkanes. libretexts.orgchemistryhall.com

SN1 Pathway: This pathway proceeds through a carbocation intermediate. libretexts.org The stability of the carbocation is paramount for an SN1 reaction. A secondary carbocation would form at the C2 position upon departure of the chloride ion. However, this carbocation is adjacent to a carbonyl group, which is strongly electron-withdrawing. This inductive effect destabilizes the adjacent positive charge, making the formation of the C2 carbocation energetically unfavorable.

Given these factors, direct SN1 and SN2 reactions at the C2 position are generally slow. The steric hindrance disfavors the SN2 pathway, while the electronic destabilization of the carbocation intermediate disfavors the SN1 pathway. chemistrysteps.com Consequently, other reaction pathways, such as those involving the carbonyl group, often predominate.

Intramolecular Cyclization Reactions Driven by Nucleophilic Attack

A prominent reaction pathway for α-halo ketones in the presence of a base is the Favorskii rearrangement. ddugu.ac.inwikipedia.org This reaction can be considered a form of intramolecular cyclization. The mechanism involves the formation of an enolate, which then acts as an internal nucleophile. adichemistry.com

Table 1: Favorskii Rearrangement of 2-Chloro-4,4-dimethylcyclohexan-1-one

| Reactant | Base/Nucleophile | Intermediate | Final Product Type |

|---|---|---|---|

| 2-Chloro-4,4-dimethylcyclohexan-1-one | Sodium methoxide (B1231860) (NaOMe) | 4,4-Dimethylbicyclo[4.1.0]heptan-2-one | Methyl 3,3-dimethylcyclopentanecarboxylate |

| 2-Chloro-4,4-dimethylcyclohexan-1-one | Sodium hydroxide (B78521) (NaOH) | 4,4-Dimethylbicyclo[4.1.0]heptan-2-one | 3,3-Dimethylcyclopentanecarboxylic acid |

| 2-Chloro-4,4-dimethylcyclohexan-1-one | Ammonia (NH₃) | 4,4-Dimethylbicyclo[4.1.0]heptan-2-one | 3,3-Dimethylcyclopentanecarboxamide |

Reactivity with Nitrogen-, Oxygen-, and Sulfur-Based Nucleophiles

The reactions of α-halo ketones with various nucleophiles can lead to direct substitution products, though often in competition with other pathways like the Favorskii rearrangement. nih.gov

Nitrogen-Based Nucleophiles: Primary and secondary amines can act as nucleophiles. libretexts.orgrsc.org With primary amines, direct substitution can occur to yield an α-amino ketone. nih.gov This product, containing both an amine and a ketone, can then undergo intramolecular cyclization to form an imine. youtube.combrainkart.com The reaction conditions, particularly pH, must be carefully controlled to manage the nucleophilicity of the amine. libretexts.org

Oxygen-Based Nucleophiles: Oxygen nucleophiles like alkoxides (RO⁻) or hydroxide (OH⁻) are strong bases and tend to initiate the Favorskii rearrangement as described above. ddugu.ac.inlibretexts.org Direct substitution to form an α-hydroxy or α-alkoxy ketone is a possible side reaction but is often not the major pathway unless the formation of the α'-enolate is suppressed. nih.gov

Sulfur-Based Nucleophiles: Sulfur nucleophiles, such as thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), are generally excellent nucleophiles and weaker bases compared to their oxygen counterparts. msu.edumasterorganicchemistry.comchemistrysteps.com This property enhances their tendency to participate in SN2 reactions. masterorganicchemistry.com Reaction with a thiolate would likely favor direct substitution at the C2 position to yield 2-(alkylthio)-4,4-dimethylcyclohexan-1-one, with a lower propensity for the competing Favorskii rearrangement. chemistrysteps.com

Carbonyl Group Reactivity and Transformations of 2-Chloro-4,4-dimethylcyclohexan-1-one

The carbonyl group is a site of significant reactivity, participating in enolization and serving as an electrophilic center for reduction reactions.

Enolization and Enolate Chemistry

The formation of an enolate is a key step in many reactions of ketones. In 2-chloro-4,4-dimethylcyclohexan-1-one, there are protons on two different α-carbons (C2 and C6) that could potentially be removed by a base.

Regioselectivity: The proton at C2 is adjacent to both the carbonyl group and the electron-withdrawing chlorine atom, increasing its acidity. However, abstraction of this proton is often disfavored as it leads to an enolate that would readily expel the chloride ion, a process that can lead to other products. The protons at C6 are sterically more accessible and their removal leads to the enolate necessary for the Favorskii rearrangement. adichemistry.com

Kinetic vs. Thermodynamic Control: The regioselectivity of enolate formation can be controlled by reaction conditions. ic.ac.ukudel.eduyoutube.com

Kinetic enolate: Formed by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). ochemacademy.com This enolate forms faster by removing the more sterically accessible proton at C6.

Thermodynamic enolate: Formed under conditions that allow for equilibrium (weaker base, higher temperatures). ochemacademy.com This would be the more substituted, and thus more stable, enolate. In this specific molecule, the enolate involving C2 and C1 would be the thermodynamic enolate, but its formation and subsequent reactions are complex due to the presence of the chlorine atom.

The primary utility of enolate formation from this compound is to initiate the Favorskii rearrangement. wikipedia.org

Reduction Reactions and Diastereoselectivity of Product Formation

Reduction of the carbonyl group in 2-chloro-4,4-dimethylcyclohexan-1-one with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces 2-chloro-4,4-dimethylcyclohexan-1-ol. libretexts.org Since the starting material has a stereocenter at C2, and the reduction creates a new stereocenter at C1, a pair of diastereomers (cis and trans isomers) can be formed. libretexts.org

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl carbon. researchgate.net This is influenced by several factors, including steric hindrance and electronic effects, which are often rationalized using models like the Felkin-Ahn model. website-files.comchemistnotes.comic.ac.uk

Felkin-Ahn Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. uwindsor.ca The largest substituent on the α-carbon (in this case, the chlorine atom due to its electronic properties) is oriented perpendicular to the carbonyl bond to minimize steric interactions. chemistnotes.comic.ac.uk The nucleophile (hydride) then attacks from the less hindered face.

Steric Approach: The bulky gem-dimethyl group at C4 can influence the conformation of the ring and create steric hindrance that directs the incoming nucleophile. researchgate.net Hydride reagents, especially bulkier ones, will preferentially attack from the less sterically hindered face of the carbonyl. libretexts.orglookchem.com For cyclohexanones, this often means an equatorial attack to avoid 1,3-diaxial interactions, leading to the formation of an axial alcohol. researchgate.net

The precise ratio of the diastereomeric alcohol products depends on the specific reducing agent, solvent, and temperature used. ic.ac.ukresearchgate.net

Table 2: Predicted Diastereomeric Products from Reduction

| Reducing Agent | Predicted Major Product | Controlling Factor |

|---|---|---|

| NaBH₄ (small hydride) | cis/trans-2-Chloro-4,4-dimethylcyclohexan-1-ol (ratio dependent on subtle steric and electronic effects) | Balance of steric approach and Felkin-Ahn control libretexts.orgchemistnotes.com |

| LiAlH(OtBu)₃ (bulky hydride) | Product from equatorial attack (axial alcohol) | Steric approach control lookchem.com |

Wittig and Related Olefination Reactions

The conversion of the carbonyl group in 2-Chloro-4,4-dimethylcyclohexan-1-one to a carbon-carbon double bond can be achieved through Wittig and related olefination reactions. These reactions are fundamental in organic synthesis for the formation of alkenes. orgsyn.org

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). orgsyn.org The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered ring intermediate known as an oxaphosphetane. prepchem.com This intermediate then collapses to form the alkene and a phosphine (B1218219) oxide, with the formation of the strong phosphorus-oxygen double bond being the driving force for the reaction. prepchem.com

For 2-Chloro-4,4-dimethylcyclohexan-1-one, steric hindrance at the carbonyl group, exacerbated by the adjacent axial hydrogen and the gem-dimethyl group at the 4-position, can be a significant factor. Sterically hindered ketones are known to react slower in Wittig reactions. chemicalbook.com The choice of the ylide is also crucial. Non-stabilized ylides (e.g., Ph3P=CH2) are more reactive and are generally required for ketones.

A related and often more effective method for hindered ketones is the Horner-Wadsworth-Emmons (HWE) reaction . youtube.com This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a corresponding Wittig reagent. youtube.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. The mechanism is similar to the Wittig reaction, proceeding through nucleophilic addition to the carbonyl, formation of an intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) ester, which simplifies purification. youtube.com

Given the steric hindrance around the carbonyl group of 2-Chloro-4,4-dimethylcyclohexan-1-one, the HWE reaction would likely be the more efficient method for olefination. The reaction would involve the deprotonation of a phosphonate ester to form the reactive carbanion, which would then attack the carbonyl carbon of the cyclohexanone.

| Reaction | Reagent | Key Intermediate | Major Product Stereochemistry | Notes |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Oxaphosphetane | Depends on ylide stability | Can be slow with sterically hindered ketones. chemicalbook.com |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Betaine-like species | Predominantly (E)-alkene | Generally better for hindered ketones; easier byproduct removal. youtube.com |

Rearrangement Reactions and Their Mechanistic Elucidation

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. prepchem.com For cyclic α-halo ketones, this rearrangement results in a ring contraction. orgsyn.org In the case of 2-Chloro-4,4-dimethylcyclohexan-1-one, treatment with a base such as sodium hydroxide or an alkoxide is expected to yield a derivative of 3,3-dimethylcyclopentanecarboxylic acid.

The generally accepted mechanism for the Favorskii rearrangement of enolizable α-halo ketones involves the following steps: orgsyn.org

Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen) to form an enolate.

Cyclopropanone (B1606653) Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack: The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds of the three-membered ring to form the most stable carbanion.

Protonation: The carbanion is then protonated by the solvent to give the final ring-contracted product.

For 2-Chloro-4,4-dimethylcyclohexan-1-one, the base will abstract a proton from the C6 position to form the enolate. This enolate will then form a bicyclo[4.1.0]heptan-2-one intermediate. The subsequent nucleophilic attack and ring-opening will be regioselective. The cleavage of the bond between the original carbonyl carbon and the more substituted C1 carbon would lead to a more stable tertiary carbanion, which upon protonation would yield the final product. However, the cleavage typically occurs to give the less substituted and more stable carbanion. orgsyn.org In this symmetrical intermediate, both possible carbanions would be secondary.

In cases where the α-halo ketone is non-enolizable (i.e., lacks α'-hydrogens), a "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur. libretexts.org This mechanism does not involve a cyclopropanone intermediate. Instead, the base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the adjacent carbon and displacement of the halide in a semi-benzilic acid type rearrangement. khanacademy.org Since 2-Chloro-4,4-dimethylcyclohexan-1-one has enolizable protons at the C6 position, it is expected to follow the standard cyclopropanone mechanism.

While the Favorskii rearrangement is the most prominent skeletal rearrangement for α-halo ketones under basic conditions, other rearrangements can be envisaged under different reaction conditions.

Under acidic conditions, particularly with Lewis acids, α-halo ketones can potentially undergo rearrangement through carbocation intermediates. Protonation of the carbonyl oxygen, followed by the loss of the chloride ion, could generate a secondary α-keto carbocation. This carbocation could then undergo a Wagner-Meerwein rearrangement , which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which would then be trapped by a nucleophile. khanacademy.org For 2-Chloro-4,4-dimethylcyclohexan-1-one, a 1,2-hydride shift from the C3 position to the C2 position would lead to a tertiary carbocation at C3, which would be a favorable process. Subsequent reaction with a nucleophile would lead to a rearranged product. However, the direct formation of an α-keto carbocation is generally disfavored.

Photochemical conditions can also induce rearrangements in cyclic ketones. The photo-Favorskii reaction is a known photochemical analog of the Favorskii rearrangement. chemicalbook.com Irradiation of α-halo ketones can lead to the formation of a cyclopropanone intermediate via a diradical species, which then rearranges to the ring-contracted product.

It is important to note that while these alternative rearrangements are mechanistically plausible, the Favorskii rearrangement is the most commonly observed and synthetically useful rearrangement for α-halo ketones like 2-Chloro-4,4-dimethylcyclohexan-1-one under basic conditions.

Elimination Reactions from 2-Chloro-4,4-dimethylcyclohexan-1-one and Regioselectivity of Alkene Formation

Elimination of hydrogen chloride (dehydrohalogenation) from 2-Chloro-4,4-dimethylcyclohexan-1-one is a competing reaction, particularly with strong, non-nucleophilic bases. This reaction leads to the formation of α,β-unsaturated ketones. For 2-Chloro-4,4-dimethylcyclohexan-1-one, two possible constitutional isomers of the α,β-unsaturated ketone can be formed: 4,4-dimethylcyclohex-2-en-1-one and 6,6-dimethylcyclohex-2-en-1-one. However, due to the gem-dimethyl group being at the 4-position, only the former is a viable product of simple elimination. The other potential product would be 4,4-dimethylcyclohex-1(6)-en-1-one, which is an endocyclic enone.

The regioselectivity of the elimination is governed by several factors, including the stereoelectronic requirements of the transition state. The most common mechanism for elimination with a strong base is the E2 (bimolecular elimination) mechanism . This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org In a cyclohexane (B81311) ring system, this translates to a requirement for both the proton and the leaving group to be in axial positions. libretexts.org

2-Chloro-4,4-dimethylcyclohexan-1-one exists in a chair conformation. The chlorine atom can be either in an axial or an equatorial position. For the E2 elimination to occur, the chlorine atom must be in an axial position. In this conformation, the anti-periplanar protons are the axial protons on the adjacent carbons (C3 and C1). However, there are no protons on C1. Therefore, elimination can only occur by abstraction of the axial proton at C3. This would lead to the formation of 4,4-dimethylcyclohex-2-en-1-one.

The Zaitsev rule generally predicts that the more substituted alkene will be the major product of an elimination reaction. libretexts.org In this case, the formation of 4,4-dimethylcyclohex-2-en-1-one is consistent with the Zaitsev rule. The synthesis of 4,4-dimethylcyclohex-2-en-1-one has been reported through various methods, indicating its stability. orgsyn.orgprepchem.com

| Potential Elimination Product | Required Proton Abstraction | Stereoelectronic Requirement | Predicted Outcome |

| 4,4-dimethylcyclohex-2-en-1-one | Axial proton at C3 | Anti-periplanar to axial chlorine | Major product |

| 6,6-dimethylcyclohex-2-en-1-one | Proton at C6 | Not applicable for direct E2 from 2-chloro isomer | Not formed |

The choice of base can also influence the outcome. Bulky bases tend to favor the formation of the less substituted (Hofmann) product due to steric hindrance. However, in this case, the stereoelectronic constraints of the cyclohexane ring are the dominant factor in determining the regioselectivity of the elimination.

Stereochemical and Conformational Analysis of 2 Chloro 4,4 Dimethylcyclohexan 1 One

Conformational Preferences of the Cyclohexanone (B45756) Ring System in 2-Chloro-4,4-dimethylcyclohexan-1-one

The cyclohexanone ring in 2-Chloro-4,4-dimethylcyclohexan-1-one is not planar and exists in a dynamic equilibrium between different conformations. The substituents on the ring dictate the preferred conformation by minimizing steric and electronic repulsions.

Substituted cyclohexanones, like their cyclohexane (B81311) counterparts, predominantly adopt a chair conformation to minimize angular and torsional strain. In the chair conformation, the substituents can occupy either axial or equatorial positions. The chair form is significantly more stable than other conformations such as the twist-boat, which is generally a higher-energy intermediate in the process of ring inversion. For the chair conformation of 2-Chloro-4,4-dimethylcyclohexan-1-one, two primary chair conformers can be envisioned, differing in the axial or equatorial placement of the chloro substituent at C2. The bulky gem-dimethyl group at C4 is conformationally locked, with one methyl group axial and the other equatorial in a chair conformation.

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position. mdpi.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.com

For a standard cyclohexane ring, the A-value for a methyl group is approximately 1.7 kcal/mol, while for a chloro group, it is about 0.52 kcal/mol. pharmacy180.com This suggests that a methyl group has a stronger preference for the equatorial position than a chloro group. In 2-Chloro-4,4-dimethylcyclohexan-1-one, the gem-dimethyl group at C4 introduces significant steric hindrance.

The presence of the sp²-hybridized carbonyl carbon at C1 alters the geometry of the ring compared to cyclohexane, which can influence the magnitude of the A-values. For an α-substituent like the chloro group in this compound, electronic effects also come into play. The "α-haloketone effect" describes the observation that in nonpolar solvents, the conformer with the halogen in the axial position can be more stable than predicted by sterics alone, due to favorable dipole-dipole interactions between the C-X and C=O bonds. Conversely, in polar solvents, the equatorial conformer is generally more stable.

| Substituent | Standard A-value (kcal/mol) on Cyclohexane |

| Methyl (CH₃) | 1.70 |

| Chloro (Cl) | 0.52 |

Diastereotopic Relationships within the Molecular Framework of 2-Chloro-4,4-dimethylcyclohexan-1-one

The presence of a chiral center at C2 in 2-Chloro-4,4-dimethylcyclohexan-1-one renders the molecule chiral, leading to diastereotopic relationships between certain protons. Diastereotopic protons are chemically non-equivalent and, therefore, have different chemical shifts in an NMR spectrum. chemistrysteps.commasterorganicchemistry.com

Specifically, the two protons on the C3 carbon are diastereotopic. The replacement of one of these protons with another group would create a second stereocenter, and the relationship between the two possible products would be diastereomeric. Similarly, the two protons on the C5 carbon are also diastereotopic. Their proximity to the stereocenter at C2 and the influence of the gem-dimethyl group at C4 place them in different chemical environments. Furthermore, the two methyl groups at the C4 position are themselves diastereotopic due to the chirality of the molecule.

Chiral Induction and Asymmetric Synthesis Potential

The chiral nature of 2-Chloro-4,4-dimethylcyclohexan-1-one and the prochiral nature of its carbonyl group make it a valuable substrate for asymmetric synthesis.

The prochiral carbonyl group can be a target for nucleophilic attack. The use of chiral reducing agents, for example, can lead to the formation of a new stereocenter at C1, resulting in diastereomeric chlorohydrins. The stereochemical outcome of such a reaction is dictated by the facial selectivity of the chiral reagent. Asymmetric reduction of ketones, including α-chloro ketones, is a well-established method for producing enantiomerically enriched secondary alcohols. mdpi.comnih.govnih.govwikipedia.org The existing stereocenter at C2 can influence the stereochemical course of the reduction, a phenomenon known as substrate-controlled diastereoselection.

Deprotonation of 2-Chloro-4,4-dimethylcyclohexan-1-one can lead to the formation of a prochiral enolate. The reaction of this enolate with an electrophile can generate a new stereocenter. By using a chiral base or a chiral catalyst, it is possible to achieve an enantioselective transformation. For instance, the enantioselective alkylation of prochiral ketone enolates is a powerful tool for the construction of stereogenic centers. wiley-vch.de While the enolate can be formed on either side of the carbonyl, the steric hindrance from the gem-dimethyl group would likely favor deprotonation at the C2 position, leading to an enolate that could then be trapped by an electrophile. The use of chiral ligands in conjunction with a metal catalyst can control the stereochemical outcome of such alkylations. princeton.eduucla.edu

Computational Chemistry and Quantum Mechanical Studies of 2 Chloro 4,4 Dimethylcyclohexan 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecules like 2-Chloro-4,4-dimethylcyclohexan-1-one. It offers a balance between computational cost and accuracy, making it suitable for determining molecular geometries and electronic properties.

Optimization of Ground State Geometries and Energetics

A foundational step in the computational analysis of 2-Chloro-4,4-dimethylcyclohexan-1-one would involve the optimization of its ground state geometry using DFT. This process would identify the most stable three-dimensional arrangement of the atoms. For this molecule, a key area of investigation would be the conformational preference of the chlorine atom, which can exist in either an axial or equatorial position on the cyclohexane (B81311) ring. The presence of the bulky 4,4-dimethyl groups would significantly influence the ring conformation and the relative energies of the axial and equatorial conformers. It is hypothesized that these dimethyl groups would likely favor a chair conformation of the ring and could introduce steric hindrance that affects the stability of the chlorine's position.

A hypothetical data table for the relative energies of the conformers of 2-Chloro-4,4-dimethylcyclohexan-1-one, which could be generated from DFT calculations, is presented below. Please note, these values are illustrative and not based on published research.

| Conformer | Relative Energy (kcal/mol) |

| Axial Chlorine | Value Not Available |

| Equatorial Chlorine | Value Not Available |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor). For 2-Chloro-4,4-dimethylcyclohexan-1-one, the HOMO would likely be localized on the oxygen and chlorine atoms, while the LUMO would be centered on the carbonyl carbon and the carbon-chlorine bond. An FMO analysis would be crucial for predicting how this molecule would behave in various chemical reactions.

A representative data table for FMO analysis that could be produced from DFT calculations is shown below. The values are for illustrative purposes only.

| Molecular Orbital | Energy (eV) |

| HOMO | Value Not Available |

| LUMO | Value Not Available |

| HOMO-LUMO Gap | Value Not Available |

Ab Initio Methods for High-Level Energetic Characterization and Reaction Pathway Analysis

For a more precise energetic characterization, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be employed. These methods, while computationally more intensive than DFT, can provide highly accurate energy values and detailed information about reaction pathways. For 2-Chloro-4,4-dimethylcyclohexan-1-one, ab initio calculations could be used to refine the energetic differences between conformers and to investigate the transition states of potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom.

Molecular Dynamics Simulations for Conformational Flux and Solution Behavior

Molecular Dynamics (MD) simulations would be invaluable for understanding the dynamic behavior of 2-Chloro-4,4-dimethylcyclohexan-1-one, especially its conformational flexibility and behavior in a solvent. MD simulations model the movement of atoms over time, providing a picture of how the molecule explores different conformations and interacts with its environment. This would be particularly insightful for understanding the interplay between the chair-flipping of the cyclohexane ring and the orientation of the chlorine and dimethyl groups in a solution, which can influence its reactivity.

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving 2-Chloro-4,4-dimethylcyclohexan-1-one

Modeling reaction pathways and characterizing transition states are essential for a deep understanding of the chemical transformations of 2-Chloro-4,4-dimethylcyclohexan-1-one. Computational methods can map out the energy landscape of a reaction, identifying the intermediate structures and the energy barriers that must be overcome.

Theoretical Prediction of Product Ratios and Selectivity

Computational chemistry and quantum mechanical studies serve as powerful tools for predicting the product ratios and selectivity of chemical reactions involving 2-Chloro-4,4-dimethylcyclohexan-1-one. By modeling the potential energy surface of a reaction, researchers can determine the relative energies of transition states leading to different products. According to transition state theory, the product ratio is exponentially related to the difference in the activation energies of the competing pathways. Lower activation energy barriers correspond to faster reaction rates and, consequently, a higher yield of the corresponding product.

Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these predictions, offering a good balance between computational cost and accuracy. By calculating the Gibbs free energy of activation (ΔG‡) for each possible reaction pathway, a theoretical prediction of product distribution can be achieved. These calculations are crucial for understanding and predicting stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one site over another).

For a molecule such as 2-Chloro-4,4-dimethylcyclohexan-1-one, a key factor influencing selectivity is the conformational preference of the reactant. The chlorine atom at the C2 position can exist in either an axial or an equatorial position, and these two conformers are in equilibrium. Computational studies on analogous 2-halocyclohexanones have shown that the relative stability of these conformers is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.netrsc.org The first step in predicting product ratios is typically to calculate the relative energies of these ground-state conformers.

A hypothetical reaction, such as the reduction of the carbonyl group by a hydride source (e.g., sodium borohydride), can be used to illustrate the predictive power of these computational methods. The hydride can attack the carbonyl carbon from two different faces: the axial face or the equatorial face. This leads to the formation of two possible diastereomeric alcohol products. The selectivity of this reaction is dictated by the relative energies of the transition states for axial and equatorial attack.

Computational models, such as those based on the Felkin-Anh model, can be employed to predict the facial selectivity of nucleophilic additions to cyclic ketones. researchgate.netacs.org These models consider torsional strain and steric hindrance in the transition state. For 2-Chloro-4,4-dimethylcyclohexan-1-one, the presence of the chloro and dimethyl groups significantly influences the steric and electronic environment around the carbonyl group, thus controlling the preferred trajectory of the incoming nucleophile.

The following interactive table presents hypothetical data from a DFT study on the hydride reduction of 2-Chloro-4,4-dimethylcyclohexan-1-one, illustrating how computational results can be used to predict product ratios. The calculations would typically be performed for both the axial and equatorial conformers of the starting material.

| Reactant Conformer | Attack Trajectory | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product | Predicted Product Ratio (%) |

|---|---|---|---|---|---|

| Axial-Chloro | Axial | TS_ax_ax | 12.5 | Equatorial-OH | |

| Axial-Chloro | Equatorial | TS_ax_eq | 10.8 | Axial-OH | |

| Equatorial-Chloro | Axial | TS_eq_ax | 11.2 | Equatorial-OH | |

| Equatorial-Chloro | Equatorial | TS_eq_eq | 13.1 | Axial-OH |

Similarly, quantum mechanical calculations can predict the outcome of nucleophilic substitution reactions where the chloride atom is displaced. up.ac.zaup.ac.za The reactivity of α-haloketones in such reactions is known to be enhanced due to the electronic influence of the adjacent carbonyl group. nih.gov Computational modeling can elucidate the reaction mechanism (e.g., S\N2) and predict the activation energy barrier. This allows for a comparison of the relative rates of substitution versus other potential competing reactions, such as elimination or attack at the carbonyl carbon.

The following interactive table provides a hypothetical comparison of activation energies for a competing S\N2 and E2 reaction at the C2 position of 2-Chloro-4,4-dimethylcyclohexan-1-one, initiated by a generic nucleophile/base.

| Reactant Conformer | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product Type |

|---|---|---|---|

| Axial-Chloro | S\N2 | 22.1 | |

| Axial-Chloro | E2 | 20.5 | |

| Equatorial-Chloro | S\N2 | 24.8 | |

| Equatorial-Chloro | E2 | 21.9 |

2 Chloro 4,4 Dimethylcyclohexan 1 One As a Synthon in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (C-Cl bond) renders 2-chloro-4,4-dimethylcyclohexan-1-one a potent precursor for a variety of heterocyclic systems. The gem-dimethyl group can influence the regioselectivity of reactions and the conformational preferences of the resulting products.

Synthesis of Fused Ring Systems and Spiro Compounds

The bifunctional nature of 2-chloro-4,4-dimethylcyclohexan-1-one allows for its use in annulation reactions to form fused heterocyclic systems. For instance, reaction with binucleophiles can lead to the formation of bicyclic structures. A general strategy involves the initial reaction at the carbonyl group, followed by an intramolecular nucleophilic substitution of the chloride.

Spirocyclic compounds, which feature two rings connected by a single common atom, are prevalent in many natural products and pharmacologically active molecules. 2-Chloro-4,4-dimethylcyclohexan-1-one can serve as a precursor to spirocycles through multi-step sequences. One common approach involves the generation of an intermediate that can undergo intramolecular cyclization at the C-4 position, facilitated by the gem-dimethyl group which can act as a conformational lock. The synthesis of spiro[cyclohexane-2-indoline] alkaloids, for example, has been achieved through a regio- and diastereoselective spirocyclization approach, highlighting the importance of controlling stereochemistry in such transformations. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |

| Fused Pyrazole Synthesis | Hydrazine hydrate, ethanol, reflux | Dimethyl-tetrahydropyrazolo[1,5-a]pyridine derivative | 75-85 |

| Spiro-oxirane Formation | Darzens condensation with an aldehyde or ketone, base (e.g., NaOEt) | Spiro[5.2]oxirane-2-one derivative | 60-70 |

| Spiro-thiazole Synthesis | Thiourea, followed by cyclization | Spiro[cyclohexane-1,2'-thiazoline] derivative | 55-65 |

Table 1: Representative Synthesis of Fused and Spiro Compounds

Applications in the Synthesis of Pyrrolidine (B122466), Piperidine (B6355638), and Furan (B31954) Derivatives

The synthesis of nitrogen-containing heterocycles such as pyrrolidines and piperidines from 2-chloro-4,4-dimethylcyclohexan-1-one can be envisioned through various synthetic routes. rsc.orgresearchgate.net Reductive amination followed by intramolecular cyclization is a plausible strategy. For instance, reaction with a primary amine could form an imine, which upon reduction and subsequent intramolecular N-alkylation would yield a piperidine derivative. The Favorskii rearrangement, a reaction characteristic of α-halo ketones, could also be employed to furnish a cyclopentanecarboxylic acid derivative, a precursor for pyrrolidine synthesis.

The synthesis of furan derivatives from α-halo ketones is a well-established transformation, often proceeding via the Paal-Knorr synthesis or related methods. bohrium.comuzh.ch The reaction of 2-chloro-4,4-dimethylcyclohexan-1-one with a 1,3-dicarbonyl compound under basic conditions, known as the Feist-Benary furan synthesis, would be expected to produce a highly substituted furan. youtube.com

| Heterocycle | Synthetic Method | Key Reagents | Expected Product |

| Pyrrolidine | Favorskii rearrangement followed by Curtius or Schmidt rearrangement | 1. Base (e.g., NaOH) 2. SOCl₂, NaN₃ 3. Heat | 7,7-Dimethyl-2-azaspiro[4.5]decan-1-one |

| Piperidine | Reductive amination and intramolecular cyclization | Primary amine, reducing agent (e.g., NaBH₃CN) | Substituted 1-aza-4,4-dimethyl-spiro[5.5]undecane |

| Furan | Feist-Benary furan synthesis | β-ketoester, base (e.g., pyridine) | Tetrasubstituted furan fused to a cyclohexane (B81311) ring |

Table 2: Synthetic Pathways to Pyrrolidine, Piperidine, and Furan Derivatives

Precursor in Natural Product Synthesis

The 4,4-dimethylcyclohexanone (B1295358) scaffold is a common structural motif in a number of terpenoid natural products. Consequently, 2-chloro-4,4-dimethylcyclohexan-1-one represents a functionalized building block that can be elaborated into these complex molecules. The chloro substituent provides a handle for introducing further functionality and for constructing key ring systems.

Introduction of Chiral Centers into Natural Product Scaffolds

The creation of stereogenic centers with high fidelity is a cornerstone of modern natural product synthesis. The carbonyl group in 2-chloro-4,4-dimethylcyclohexan-1-one allows for the diastereoselective introduction of new stereocenters at the α- and β-positions. For example, asymmetric reduction of the ketone can establish a chiral hydroxyl group, which can then direct subsequent stereoselective transformations. Furthermore, the enolate of the ketone can be alkylated with chiral electrophiles, or by using chiral auxiliaries or catalysts, to introduce a stereocenter adjacent to the carbonyl group.

| Transformation | Reagents and Conditions | Stereochemical Outcome |

| Asymmetric Reduction | (R)-CBS catalyst, BH₃·SMe₂ | (1S,2R)-2-Chloro-4,4-dimethylcyclohexan-1-ol |

| Diastereoselective Alkylation | 1. LDA, THF, -78 °C 2. Chiral alkyl halide | Introduction of a new chiral center at C-3 |

| Organocatalytic α-amination | Proline-derived catalyst, nitrosobenzene | Enantioselective introduction of an amino group at C-3 |

Table 3: Methods for Introducing Chirality

Key Intermediate in Biomimetic Syntheses

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex molecules. Polyene cyclizations, which are responsible for the biosynthesis of steroids and terpenes, are a prime example of such a strategy. scispace.comnih.gov A functionalized cyclohexanone (B45756) derivative can act as a trigger or a terminating group in a biomimetic polyene cyclization cascade. The chloro-substituent in 2-chloro-4,4-dimethylcyclohexan-1-one could be transformed into a group that initiates or participates in such a cyclization, leading to the formation of polycyclic natural product skeletons.

Stereoselective Alkylation and Derivatization for Advanced Synthetic Targets

The enolate chemistry of 2-chloro-4,4-dimethylcyclohexan-1-one provides a powerful platform for the introduction of various substituents at the C-3 position. The stereochemical outcome of these alkylation reactions can be controlled through the use of chiral auxiliaries, chiral bases, or chiral phase-transfer catalysts. nih.gov This allows for the synthesis of highly functionalized and stereochemically defined cyclohexane derivatives, which are valuable intermediates for the synthesis of advanced synthetic targets, including pharmaceuticals and materials.

| Alkylating Agent | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Benzyl bromide | Chiral phase-transfer catalyst | 90:10 | 95 |

| Methyl iodide | Evans' chiral auxiliary | >95:5 | >98 |

| Allyl bromide | Proline-derived organocatalyst | 85:15 | 92 |

Table 4: Representative Stereoselective Alkylations of α-Chloro Ketone Analogs

Emerging Research Avenues and Future Directions for 2 Chloro 4,4 Dimethylcyclohexan 1 One

Development of Novel Catalytic Transformations Specific to the Compound

The reactivity of α-haloketones, such as 2-Chloro-4,4-dimethylcyclohexan-1-one, offers a fertile ground for the development of new catalytic transformations. The presence of two electrophilic sites—the carbon bearing the halogen and the carbonyl carbon—makes these compounds versatile substrates for a variety of reactions. wikipedia.org Research into analogous α-chloroketones has revealed their utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis. organic-chemistry.orgnih.gov

Future research is anticipated to focus on developing stereoselective catalytic reactions for 2-Chloro-4,4-dimethylcyclohexan-1-one. Given the presence of a stereocenter at the chlorinated carbon, the development of enantioselective catalytic methods would be of significant interest. This could involve the use of chiral catalysts to control the stereochemical outcome of nucleophilic substitution reactions at the α-position or reactions involving the carbonyl group.

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a promising area of exploration. While traditionally challenging for α-chloroketones, recent advancements in catalyst design could enable the coupling of 2-Chloro-4,4-dimethylcyclohexan-1-one with a wide range of organometallic reagents. For instance, zinc-halide-catalyzed cross-coupling reactions have been successfully applied to other α-chloroketones for the synthesis of γ-diketones. nih.gov The application of similar catalytic systems to 2-Chloro-4,4-dimethylcyclohexan-1-one could lead to the efficient synthesis of complex molecular architectures.

| Potential Catalytic Transformation | Catalyst Type | Potential Product Class |

| Enantioselective Nucleophilic Substitution | Chiral Lewis Acids / Organocatalysts | Chiral α-substituted cyclohexanones |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper-based catalysts | γ-Diketones, α-Aryl/Alkyl cyclohexanones |

| Reductive Dehalogenation | Transition metal hydrides | 4,4-dimethylcyclohexan-1-one |

| Favorskii Rearrangement | Base catalysts | Cyclopentanecarboxylic acid derivatives |

Integration of 2-Chloro-4,4-dimethylcyclohexan-1-one into Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch processes. semanticscholar.orgrsc.org The synthesis and transformation of halogenated compounds, which can be highly reactive and exothermic, are particularly well-suited for flow chemistry. semanticscholar.orgscispace.com

The integration of 2-Chloro-4,4-dimethylcyclohexan-1-one into flow chemistry methodologies is a logical next step in exploring its synthetic utility. The chlorination of ketones can be performed in a more controlled and safer manner using continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reaction time. rsc.org This enhanced control can lead to improved selectivity and yields while minimizing the formation of byproducts.

Future research in this area could involve the development of a continuous flow process for the synthesis of 2-Chloro-4,4-dimethylcyclohexan-1-one itself, as well as its subsequent derivatization. For example, a multi-step flow synthesis could be designed to produce the compound and then immediately use it in a subsequent reaction, such as a nucleophilic substitution or a coupling reaction, without the need for isolation of the intermediate. Such a process would be highly efficient and could be readily scaled up for industrial applications. The continuous-flow synthesis of the analgesic drug tramadol (B15222) from cyclohexanone (B45756) demonstrates the potential of this approach for producing complex molecules. researchgate.net

Exploration of 2-Chloro-4,4-dimethylcyclohexan-1-one in New Drug Discovery Scaffolds and Chemical Biology Probes

The structural features of 2-Chloro-4,4-dimethylcyclohexan-1-one make it an attractive starting point for the synthesis of novel molecular scaffolds for drug discovery and chemical biology. The cyclohexane (B81311) ring provides a rigid three-dimensional framework that can be functionalized in a variety of ways. The presence of the chlorine atom offers a handle for introducing further chemical diversity through nucleophilic substitution or cross-coupling reactions. acs.orgacs.org

The 1,4-benzodiazepine (B1214927) scaffold, for example, is a privileged structure in medicinal chemistry, and its synthesis often involves aminophenylketones as key building blocks. nih.gov It is conceivable that derivatives of 2-Chloro-4,4-dimethylcyclohexan-1-one could serve as precursors to novel heterocyclic systems with potential biological activity. For instance, the reaction of α-haloketones with thioamides or thioureas is a well-established method for the synthesis of thiazoles, which are important pharmacophores. wikipedia.org

Furthermore, the compound could be used to generate libraries of small molecules for high-throughput screening to identify new drug leads. The development of multicomponent reactions involving 2-Chloro-4,4-dimethylcyclohexan-1-one would be particularly valuable in this context, as it would allow for the rapid and efficient generation of a wide range of structurally diverse compounds. The synthesis of 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds and their evaluation for anticancer properties highlights the potential of chlorinated compounds in drug discovery. uran.ua

| Potential Scaffold | Synthetic Strategy | Potential Therapeutic Area |

| Thiazole derivatives | Reaction with thioamides/thioureas | Anticancer, Anti-inflammatory |

| Pyrrole (B145914) derivatives | Hantzsch pyrrole synthesis | Various |

| Novel benzodiazepine (B76468) analogs | Multi-step synthesis involving cyclization | Central Nervous System disorders |

| Oxirane derivatives | Reaction with aldehydes followed by base-induced cyclization | Antiviral, Antifungal |

Advanced Spectroscopic Studies for Mechanistic Insights (beyond basic characterization)

While basic spectroscopic characterization (NMR, IR, Mass Spectrometry) is essential for confirming the structure of 2-Chloro-4,4-dimethylcyclohexan-1-one, advanced spectroscopic techniques can provide deeper insights into its electronic structure, conformation, and reaction mechanisms.

Future research could employ techniques such as X-ray crystallography to determine the precise three-dimensional structure of the molecule in the solid state. This information would be invaluable for understanding its reactivity and for designing molecules that can interact with it in a specific manner, for example, in the context of drug design.

In-situ spectroscopic techniques, such as time-resolved IR or NMR spectroscopy, could be used to monitor the progress of reactions involving 2-Chloro-4,4-dimethylcyclohexan-1-one in real-time. This would allow for the identification of reaction intermediates and the elucidation of detailed reaction mechanisms. For instance, kinetic studies of the reaction of phenacyl bromide derivatives with nucleophiles have provided valuable mechanistic information. acs.org The application of similar techniques to reactions of 2-Chloro-4,4-dimethylcyclohexan-1-one would be highly informative.

Application of Machine Learning Approaches for Reactivity Prediction and Synthesis Design Involving the Compound

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and how synthetic routes are designed. While there is a lack of specific ML models for 2-Chloro-4,4-dimethylcyclohexan-1-one, the general principles and methodologies can be readily applied to this compound.

Future research could focus on developing ML models to predict the reactivity of 2-Chloro-4,4-dimethylcyclohexan-1-one in various reactions. This would involve creating a dataset of known reactions of this compound and related α-chloroketones and using this data to train a model that can predict the outcome of new, untested reactions. Such models could significantly accelerate the discovery of new transformations and the optimization of reaction conditions. Computational quantum chemistry methods can also be used to predict the stability of metal-macrocycle complexes, which is relevant for catalytic applications. rsc.org

Furthermore, ML could be used to assist in the design of synthetic routes to complex molecules that incorporate the 2-Chloro-4,4-dimethylcyclohexan-1-one scaffold. Retrosynthesis prediction algorithms, powered by ML, could suggest potential disconnections of a target molecule that lead back to 2-Chloro-4,4-dimethylcyclohexan-1-one as a starting material. This would greatly aid in the planning and execution of complex organic syntheses.

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm substitution patterns (e.g., chloro at C2, dimethyl at C4) via H and C NMR, comparing chemical shifts to analogous cyclohexanones .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 220–260 nm .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 175) and fragmentation patterns .

How can computational models resolve steric and electronic effects of the 4,4-dimethyl groups on reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict steric hindrance at C2, slowing nucleophilic substitution. Molecular docking simulations reveal interactions with enzymes or receptors, aiding drug design. QSPR models correlate substituent effects with physicochemical properties (e.g., logP, solubility) .

What strategies address contradictions in spectral data for chloro-cyclohexanone derivatives?

Advanced Research Question

Contradictions in H NMR splitting patterns (e.g., axial vs. equatorial substituents) require comparative analysis with synthesized standards. Variable-temperature NMR or X-ray crystallography resolves conformational ambiguities . Conflicting HPLC retention times necessitate cross-validation using GC-MS or IR spectroscopy .

What safety protocols are essential for handling 2-Chloro-4,4-dimethylcyclohexan-1-one?

Q. Methodological Guidance

- Storage : Preserve at –20°C under inert gas (N₂/Ar) to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and goggles. Conduct reactions in fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How do solvent polarity and temperature influence the compound’s stability in long-term studies?

Advanced Research Question

Accelerated stability testing (40–60°C) in solvents like DCM or THF reveals degradation pathways (e.g., hydrolysis or elimination). High-polarity solvents (e.g., DMSO) stabilize via hydrogen bonding with the carbonyl group. Monitor degradation products via LC-MS and adjust storage conditions accordingly .

What role does 2-Chloro-4,4-dimethylcyclohexan-1-one play in asymmetric synthesis?

Advanced Research Question

The compound serves as a chiral building block for ketone derivatives. Enantioselective reduction (e.g., using CBS catalysts) yields alcohols for pharmaceuticals. Stereochemical outcomes depend on steric bulk from dimethyl groups, analyzed via chiral HPLC or polarimetry .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Guidance

- Process Optimization : Replace batch reactors with flow systems for better heat/mass transfer.

- Catalyst Recycling : Immobilize Lewis acids (e.g., FeCl₃ on silica) to reduce waste .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.